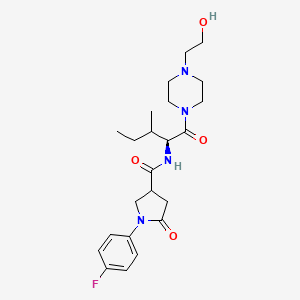
C23H33FN4O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C23H33FN4O4 ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]carbonylamino}piperidin-1-yl]phenyl}-N-methylcarbamate [_{{{CITATION{{{_1{Ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo3.2.1 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H33FN4O4 . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors, continuous flow processes, and rigorous quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
C23H33FN4O4: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions might result in the formation of different functional groups or structural isomers.
Scientific Research Applications
C23H33FN4O4: has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C23H33FN4O4 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C23H33FN4O4: can be compared to other similar compounds, such as ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]carbonylamino}piperidin-1-yl]phenyl}-N-methylcarbamate and ethyl N-{3-fluoro-4-[(3S)-3-{[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]carbonylamino}piperidin-1-yl]phenyl}-N-methylcarbamate . These compounds share similar structural features but may differ in their functional groups, stereochemistry, or biological activity. The uniqueness of This compound
Properties
Molecular Formula |
C23H33FN4O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(2S)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H33FN4O4/c1-3-16(2)21(23(32)27-10-8-26(9-11-27)12-13-29)25-22(31)17-14-20(30)28(15-17)19-6-4-18(24)5-7-19/h4-7,16-17,21,29H,3,8-15H2,1-2H3,(H,25,31)/t16?,17?,21-/m0/s1 |
InChI Key |
KNSHKTYUBSVGIF-BPZDKFOGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N1CCN(CC1)CCO)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC(C)C(C(=O)N1CCN(CC1)CCO)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















